molecular formula C9H11F2N B13311284 2,3-difluoro-N-(propan-2-yl)aniline

2,3-difluoro-N-(propan-2-yl)aniline

Cat. No.: B13311284
M. Wt: 171.19 g/mol
InChI Key: OOFHMBQLAOOSMZ-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C₉H₁₁F₂N It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and an isopropyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Nitration and Reduction: : One common method to synthesize 2,3-difluoro-N-(propan-2-yl)aniline involves the nitration of 2,3-difluorobenzene to form 2,3-difluoronitrobenzene, followed by reduction to yield 2,3-difluoroaniline. The nitration typically uses a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or metal-acid reduction methods.

  • Alkylation: : The 2,3-difluoroaniline can then be alkylated with isopropyl halides (such as isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by alkylation. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 2,3-Difluoro-N-(propan-2-yl)aniline can undergo electrophilic aromatic substitution reactions due to the electron-donating effect of the amino group, which activates the benzene ring towards electrophiles.

  • Oxidation and Reduction: : The compound can be oxidized to form corresponding quinones or reduced to form amines with different oxidation states.

  • Coupling Reactions: : It can participate in coupling reactions such as Suzuki or Heck coupling, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal-acid reductions using zinc and hydrochloric acid.

    Coupling Reactions: Palladium catalysts with appropriate ligands and bases like potassium carbonate.

Major Products

    Substitution Products: Halogenated or nitrated derivatives.

    Oxidation Products: Quinones or nitroso compounds.

    Reduction Products: Amines with varying degrees of hydrogenation.

    Coupling Products: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

2,3-Difluoro-N-(propan-2-yl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique substitution pattern makes it a valuable building block in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry

In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives can exhibit potent biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it can interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity towards target proteins, while the isopropyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluoroaniline: Lacks the isopropyl group, making it less lipophilic and potentially less bioavailable.

    2,4-Difluoro-N-(propan-2-yl)aniline: Has a different substitution pattern, which can alter its chemical reactivity and biological activity.

    3,4-Difluoro-N-(propan-2-yl)aniline: Another isomer with different electronic and steric properties.

Uniqueness

2,3-Difluoro-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which provides a balance of electronic effects from the fluorine atoms and steric effects from the isopropyl group. This combination can result in distinct chemical reactivity and biological activity compared to its isomers and other fluorinated anilines.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

2,3-difluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11F2N/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3

InChI Key

OOFHMBQLAOOSMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)F)F

Origin of Product

United States

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